molecular formula C14H19F3N2 B8371534 Methyl-[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-amine

Methyl-[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-amine

Cat. No.: B8371534
M. Wt: 272.31 g/mol
InChI Key: AYPSZBQTWXBLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-amine is a useful research compound. Its molecular formula is C14H19F3N2 and its molecular weight is 272.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

N-methyl-1-[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C14H19F3N2/c1-18-10-11-6-8-19(9-7-11)13-4-2-12(3-5-13)14(15,16)17/h2-5,11,18H,6-10H2,1H3

InChI Key

AYPSZBQTWXBLIG-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (45 g; 126 mmol, prepared in accordance with Example 55) in tetrahydrofuran (450 mL) was added over 7 min to a molar solution of lithium aluminium hydride in tetrahydrofuran (377 mL). The resulting mixture was heated to 100° C., and then maintained at that temperature for 195 min. Afterward, the mixture was allowed to cool to room temperature and then poured onto a mixture of ice (500 g) and of 2 N aqueous HCl (350 mL). The organic solvents were removed by evaporation under reduced pressure, and the aqueous phase was basified to a pH of 11 by adding 2 N aqueous NaOH. This resulting in a precipitate, which was filtered and dried at 40° C. under a pressure of 3 mbar to afford the desired product (17.7 g; 65 mmol).
Name
[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
377 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

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